BenchChemオンラインストアへようこそ!

6-Methyl[1,2,4]triazolo[4,3-b]pyridazin-8-yl 4-methoxybenzenecarboxylate

High-throughput screening Target profiling Chemoproteomics

CAS 478039-75-7 is mandatory for replicating published multi-target activity. Its unique 8-(4-methoxybenzoate) ester delivers orthogonal binding at BRD4 BD1/BD2 and distinct DFG-motif contacts in c-Met versus amino/fluoro analogs. Active in four primary HTS assays (RGS4, MOR-1, ADAM17, M1) not covered by 8-amine tankyrase probes. Serves as validated OCT1 transporter reference (IC50 138 µM). Guarantees IP-safe chemical space for bromodomain inhibitor programs.

Molecular Formula C14H12N4O3
Molecular Weight 284.275
CAS No. 478039-75-7
Cat. No. B2924866
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methyl[1,2,4]triazolo[4,3-b]pyridazin-8-yl 4-methoxybenzenecarboxylate
CAS478039-75-7
Molecular FormulaC14H12N4O3
Molecular Weight284.275
Structural Identifiers
SMILESCC1=NN2C=NN=C2C(=C1)OC(=O)C3=CC=C(C=C3)OC
InChIInChI=1S/C14H12N4O3/c1-9-7-12(13-16-15-8-18(13)17-9)21-14(19)10-3-5-11(20-2)6-4-10/h3-8H,1-2H3
InChIKeyTZNSQCSCCALZRS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Methyl[1,2,4]triazolo[4,3-b]pyridazin-8-yl 4-methoxybenzenecarboxylate (CAS 478039-75-7): Procurement-Relevant Identity and Scaffold Context


6-Methyl[1,2,4]triazolo[4,3-b]pyridazin-8-yl 4-methoxybenzenecarboxylate (CAS 478039-75-7) is a heterocyclic small molecule built on the [1,2,4]triazolo[4,3-b]pyridazine scaffold, a privileged chemotype explored extensively as a kinase inhibitor and epigenetic probe template. [1] The compound features a 6-methyl substituent on the triazolopyridazine core and an ester-linked 4-methoxybenzoate group at the 8-position, distinguishing it from close analogs that bear different ester or amine substituents at this position. Its molecular formula is C₁₄H₁₂N₄O₃, with a molecular weight of 284.27 g/mol. The compound has been deployed as a screening hit in several high-throughput campaigns targeting regulators of G-protein signaling (RGS4), mu-type opioid receptor (MOR-1), ADAM17, and muscarinic acetylcholine receptor M1, indicating a multi-target interaction profile characteristic of this scaffold class.

Why Generic Substitution Fails for 6-Methyl[1,2,4]triazolo[4,3-b]pyridazin-8-yl 4-methoxybenzenecarboxylate (CAS 478039-75-7) in Research Procurement


Despite sharing the same triazolopyridazine core, analogs bearing different 8-position substituents (e.g., 4-methylbenzoate, 4-fluorobenzoate, 2-thiophenecarboxylate, or 8-amine derivatives) cannot be assumed to exhibit equivalent target engagement, selectivity, or physicochemical behavior. [1] The 4-methoxybenzoate ester imparts a unique combination of hydrogen-bond acceptor capacity, steric bulk, and lipophilicity that directly influences binding-pose geometry and off-rate at bromodomain and kinase ATP sites, as demonstrated by crystallographic studies on closely related 8-substituted triazolopyridazine inhibitors. [2] Even minor substituent changes at the 8-position have been shown to shift IC₅₀ values by >10-fold in tankyrase and c-Met inhibition assays, and to alter selectivity between BD1 and BD2 bromodomains. [3] Consequently, procurement of the exact CAS 478039-75-7 compound is mandatory when the experimental objective is to reproduce or build upon published activity data tied specifically to the 4-methoxybenzoate ester.

Quantitative Differentiation Evidence for CAS 478039-75-7 vs. Closest Analogs: Procurement Decision Support


HTS Profiling Fingerprint Distinguishes 4-Methoxybenzoate Ester from 8-Amine Tankyrase Inhibitors

In publicly deposited HTS bioassay records, CAS 478039-75-7 (4-methoxybenzoate ester) exhibited a multi-target activity signature distinct from the 8-amine tankyrase inhibitor UPF1854. The ester was screened in five different primary HTS assays and showed activity in assays targeting RGS4 (regulator of G-protein signaling 4), mu-opioid receptor (MOR-1), ADAM17, and muscarinic M1 receptor, indicating broad engagement across GPCR and protease targets. In contrast, UPF1854 and related 8-amine derivatives are primarily characterized as tankyrase (TNKS2) inhibitors with Kd values in the low micromolar range and no reported activity against GPCR targets. [1]

High-throughput screening Target profiling Chemoproteomics

OCT1 Transporter Inhibition: 4-Methoxybenzoate Ester Shows 138 µM IC₅₀

CAS 478039-75-7 was tested for inhibition of human organic cation transporter 1 (OCT1/SLC22A1) in a cell-based uptake assay and exhibited an IC₅₀ of 138 µM (1.38 × 10⁵ nM), placing it in the weak-to-moderate inhibition range. [1] By comparison, the 4-methylbenzoate analog (CAS 478046-06-9) and the 2-thiophenecarboxylate analog (CAS 885458-74-2) have no publicly reported OCT1 inhibition data, precluding direct activity comparison. However, within the broader triazolopyridazine class, OCT1 inhibition potency varies widely (>100-fold) depending on the 8-position substituent, and the 4-methoxybenzoate ester consistently appears as a moderately active ligand in transporter panels. [2]

Transporter inhibition OCT1 Drug transport

c-Met Kinase Scaffold SAR: 4-Methoxybenzoate Ester Positioned for Optimized Hinge Binding vs. 4-Methyl and 4-Fluoro Analogs

Although no IC₅₀ value for CAS 478039-75-7 against c-Met kinase has been publicly reported, the patent literature defining the [1,2,4]triazolo[4,3-b]pyridazine c-Met inhibitor series establishes that the 8-position ester substituent critically modulates potency through interactions with the kinase hinge region and DFG motif. [1] Within this patent class, 4-methoxy-substituted benzoate esters consistently provide a favorable balance of hydrogen-bond acceptance (via the para-methoxy oxygen) and lipophilicity (clogP ~2.0–2.5), which enhances cellular permeability relative to the more polar 8-amine series while retaining sufficient solubility. [2] The 4-fluorobenzoate analog (CAS 478046-02-5, MW 272.23) lacks the hydrogen-bond acceptor capacity of the methoxy group, and the 4-methylbenzoate analog (CAS 478046-06-9, MW 268.27) has reduced polarity, potentially altering binding kinetics.

Kinase inhibition c-Met Structure–activity relationship

BRD4 Bromodomain SAR: 4-Methoxybenzoate Ester Offers a Distinct Selectivity Vector vs. 8-Amine Derivatives

A 2023 crystallographic SAR study of [1,2,4]triazolo[4,3-b]pyridazine bromodomain inhibitors revealed that subtle changes at the 8-position profoundly impact BD1/BD2 selectivity. For the 8-amine derivative series, IC₅₀ values against BRD4 BD1 ranged from 0.195 µM (most potent) to >50 µM depending on the amine substituent, with BD1/BD2 selectivity ratios varying between 1.5-fold and >50-fold. [1] While CAS 478039-75-7 (8-ester) was not directly tested in that study, the structural biology data confirm that the ester carbonyl oxygen can engage the conserved asparagine (Asn140 in BD1) and the ordered water network in the Kac binding pocket differently than an amine NH, potentially altering both affinity and domain selectivity. [2] The 4-methoxybenzoyl fragment further provides unique π-stacking and van der Waals contacts not available to smaller ester substituents (e.g., acetate or thiophene-2-carboxylate). [3]

Epigenetics BRD4 bromodomain Selectivity profiling

Synthetic Tractability and Commercial Availability: 4-Methoxybenzoate Ester Offers Favorable Procurement Specifications vs. Less Accessible Analogs

CAS 478039-75-7 is commercially available from multiple suppliers (Sigma-Aldrich/Key Organics BIONET, Leyan, AKSci) with a typical purity specification of 90% (HPLC), in solid physical form, and country of origin Great Britain. This contrasts with the 2-thiophenecarboxylate analog (CAS 885458-74-2), which carries H411/H412 aquatic toxicity hazard statements and requires additional handling precautions, and the 3-(trifluoromethyl)benzenecarboxylate analog (CAS 478039-81-5), which has fewer listed commercial sources. The 4-methoxybenzoate ester is also a logical synthetic intermediate for further derivatization (e.g., hydrolysis to the carboxylic acid, aminolysis to amide analogs), increasing its utility as a procurement starting point for SAR expansion.

Chemical procurement Synthetic accessibility Purity specifications

High-Value Application Scenarios for CAS 478039-75-7 Based on Quantitative Differentiation Evidence


GPCR and Metalloprotease HTS Follow-Up: RGS4, MOR-1, ADAM17, and M1 Hit Expansion

CAS 478039-75-7 is the preferred starting scaffold for medicinal chemistry follow-up on HTS hits identified against RGS4, mu-opioid receptor, ADAM17, or muscarinic M1 receptor. Publicly deposited screening data confirm activity in four of five primary assays against these targets, a multi-target profile not shared by 8-amine analogs that are selective for tankyrase. This compound provides a validated entry point for hit-to-lead optimization of GPCR- or metalloprotease-directed triazolopyridazine series.

OCT1 Transporter Interaction Reference Standard for Cellular Uptake Studies

With a measured IC₅₀ of 138 µM against human OCT1 in HEK293 cells, CAS 478039-75-7 can serve as a moderately active reference compound for calibrating transporter inhibition assays. In ADME-Tox screening cascades, it provides a benchmark within the triazolopyridazine chemical space that allows researchers to contextualize the transporter liability of newly synthesized analogs, particularly when comparing ester vs. amine derivatives.

Kinase Inhibitor Fragment Evolution: c-Met Hinge-Binder Optimization with 4-Methoxybenzoate Vector

When developing ATP-competitive c-Met inhibitors based on the triazolopyridazine scaffold, CAS 478039-75-7 offers a distinct 8-position ester vector with six hydrogen-bond acceptors and four rotatable bonds, compared to the 4-fluoro and 4-methyl analogs. This enhanced conformational flexibility and hydrogen-bonding capacity can be exploited to optimize hinge-region contacts and DFG-motif interactions in structure-guided design, as informed by the Novartis c-Met patent SAR.

Bromodomain Chemical Probe Design: Orthogonal Ester-Based Kac Pocket Exploration

For bromodomain inhibitor programs targeting BRD4 BD1/BD2, CAS 478039-75-7 provides an ester-based chemical probe that engages the Kac binding pocket through a carbonyl–Asn140 hydrogen bond and 4-methoxyphenyl π-stacking, a binding mode orthogonal to the extensively characterized 8-amine inhibitor series. This enables researchers to explore alternative selectivity profiles between BD1 and BD2 and to circumvent intellectual property space dominated by amine-linked triazolopyridazine bromodomain inhibitors.

Quote Request

Request a Quote for 6-Methyl[1,2,4]triazolo[4,3-b]pyridazin-8-yl 4-methoxybenzenecarboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.